(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthalen-2-ylamino intermediate: This step involves the reaction of naphthalene with an amine under specific conditions to form the naphthalen-2-ylamino group.
Coupling with a benzamide derivative: The naphthalen-2-ylamino intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(naphthalen-2-yl)benzamide
- N-(2-chlorophenyl)-N’-(naphthalen-2-yl)urea
- 2-chloro-N-(phenyl)-N’-(naphthalen-2-yl)acetamide
Uniqueness
(2E,4E)-2-[(2-chlorophenyl)formamido]-N-(naphthalen-2-yl)-5-phenylpenta-2,4-dienamide is unique due to its specific structural features, such as the presence of both naphthalene and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O2/c29-25-15-7-6-14-24(25)27(32)31-26(16-8-11-20-9-2-1-3-10-20)28(33)30-23-18-17-21-12-4-5-13-22(21)19-23/h1-19H,(H,30,33)(H,31,32)/b11-8+,26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRULUHHXATEBT-XDOHYJNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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